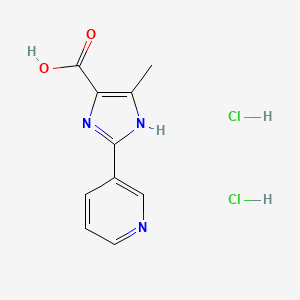

4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Description

4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a heterocyclic compound featuring an imidazole core substituted with a pyridinyl group and a carboxylic acid moiety, stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₁Cl₂N₃O₂, with a molecular weight of 276.12 g/mol . The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical or agrochemical research.

Propriétés

IUPAC Name |

5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7;;/h2-5H,1H3,(H,12,13)(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVSFSFYDKFPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172503-56-7 | |

| Record name | 4-methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal and ammonia or an amine.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include reduced imidazole derivatives.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has been investigated for its potential as an antimicrobial agent . The imidazole ring is known for its ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds exhibit activity against various pathogens, suggesting that this compound may follow suit.

Enzyme Inhibition

Research indicates that this compound can serve as an enzyme inhibitor , particularly in the context of cancer therapy. Compounds with similar structures have been documented to inhibit specific kinases, which are crucial in cell signaling pathways associated with cancer progression. For instance, imidazole derivatives have been explored for their ability to inhibit protein kinases involved in tumor growth and metastasis.

Biochemical Research

In biochemical studies, this compound is utilized as a ligand in metal coordination chemistry. Its ability to form complexes with transition metals can be leveraged in the development of new catalysts or sensors. The coordination properties of the pyridine and imidazole rings allow for diverse applications in catalysis and material science.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of imidazole derivatives, including compounds similar to 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride. The results showed promising antimicrobial activity against various bacterial strains, indicating the potential for further development into therapeutic agents .

Case Study 2: Cancer Therapeutics

Research featured in Cancer Research discussed the role of imidazole derivatives as inhibitors of specific kinases. The study demonstrated that compounds with structural similarities to 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride effectively inhibited kinase activity, leading to reduced tumor cell proliferation .

Data Table: Summary of Applications

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine moiety can engage in π-π interactions with aromatic amino acids in protein binding sites, modulating their function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other heterocyclic dihydrochloride salts and imidazole derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences: The target compound’s imidazole-pyridine scaffold differs from benzimidazole-piperidine (e.g., 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride) and pyrimidine derivatives (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride), which lack the pyridine-carboxylic acid motif . Imazamox and imazethapyr share a pyridine-carboxylic acid backbone but incorporate an imidazolinone ring (vs. imidazole in the target compound), critical for herbicidal activity .

Functional Group Impact: The dihydrochloride salt in the target compound improves solubility compared to non-salt forms (e.g., imazamox and imazethapyr). Substituents like fluorine (in benzimidazole derivatives) or ethyl/methoxymethyl (in herbicides) dictate specificity. For example, fluorine enhances metabolic stability, while ethyl groups in imazethapyr optimize soil mobility .

Imidazolinone herbicides (imazamox, imazethapyr) target plant-specific enzymes, unlike the imidazole-pyridine system, which may interact with mammalian targets .

Activité Biologique

4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride, a compound belonging to the imidazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound features a pyridine ring substituted at the 3-position and an imidazole core with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 256.12 g/mol. The presence of both nitrogenous heterocycles contributes to its biological activity.

Biological Activity Overview

The biological activities of 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride include:

- Antimicrobial Activity : Studies have demonstrated that derivatives of imidazole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this imidazole have shown inhibitory effects comparable to standard antibiotics like ciprofloxacin and norfloxacin .

- Antiviral Properties : Research indicates that certain imidazole derivatives possess antiviral activity, particularly against hepatitis C virus (HCV). Compounds with structural similarities have been reported to inhibit HCV non-structural proteins effectively .

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism observed in related compounds .

The mechanisms through which 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride exerts its biological effects include:

- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors. For instance, they can inhibit COX enzymes involved in the inflammatory pathway, leading to reduced prostaglandin synthesis and alleviation of inflammation .

- Interaction with Viral Proteins : The antiviral activity is often linked to the ability of these compounds to bind to viral proteins, disrupting their function and preventing viral replication .

- Antibacterial Mechanisms : The antibacterial effects may arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Research Findings and Case Studies

Recent studies have provided insight into the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.